Androstane-3beta-17beta-diol D3

説明

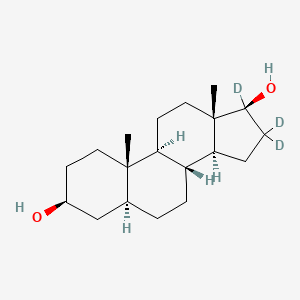

Androstane-3beta-17beta-diol D3, also known as 5α-androstane-3β,17β-diol, belongs to the class of organic compounds known as androgens and derivatives . These are 3-hydroxylated C19 steroid hormones that favor the development of masculine characteristics and show profound effects on scalp and body hair in humans .

Synthesis Analysis

Androstane-3beta-17beta-diol D3 is a naturally occurring androstane steroid and a structural analogue of DHT (5α-androstan-17β-ol-3-one) . It is a metabolite of androgens like dehydroepiandrosterone (DHEA) and dihydrotestosterone (DHT) .Molecular Structure Analysis

The molecular formula of Androstane-3beta-17beta-diol D3 is C19H32O2 . Its IUPAC name is 5α-Androstane-3β,17β-diol . The molecular weight is 292.4562 g/mol .Chemical Reactions Analysis

Androstane-3beta-17beta-diol D3 has been found to inhibit the cell growth of seven cancer cell lines while showing weak toxicity on normal cell lines . It is a testosterone metabolite .Physical And Chemical Properties Analysis

Androstane-3beta-17beta-diol D3 has a melting point of 168–170 °C (334–338 °F; 441–443 K) .科学的研究の応用

Regulation of Hypothalamic-Pituitary-Adrenal (HPA) Axis

Androstane-3beta-17beta-diol D3 has been suggested to play a role in the regulation of the HPA axis by binding to estrogen receptor beta (ERbeta) and influencing gene regulation pathways .

Prostate Cancer Research

This compound has been studied for its potential to inhibit prostate cancer cell growth through an estrogen receptor-mediated pathway rather than an androgen receptor-mediated pathway .

Neuroprotection Studies

Research has explored the neuroprotective effects of Androstane-3beta-17beta-diol D3 in models of neurotoxicity, suggesting potential applications in neurodegenerative disease research .

Endocrine Research

Studies have measured serum levels of Androstane-3beta-17beta-diol D3 in humans to understand its role as an endogenous ligand for ERβ and its implications in endocrine function .

Breast Cancer Treatment

The metabolite has been investigated for its interactions with aromatase inhibitors used in treating estrogen receptor-positive breast tumors, providing insights into alternative pathways for cancer treatment .

Cognitive and Anxiolytic Effects

Androstane-3beta-17beta-diol D3 is also known for its cognitive-enhancing and anxiolytic effects in animal models, which could lead to novel treatments for cognitive disorders and anxiety .

Frontiers in Endocrinology Cancer Research PLOS ONE Wikipedia - 3β-Androstanediol Endocrinology Europe PMC

作用機序

Target of Action

The primary target of Androstane-3beta-17beta-diol D3, also known as (3S,5S,8R,9S,10S,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol, is the Estrogen Receptor Beta (ERβ) . ERβ is a nuclear receptor that is activated by the hormone estrogen .

Mode of Action

Androstane-3beta-17beta-diol D3 binds to ERβ and acts as an agonist . This binding activates ERβ, leading to a series of downstream effects .

Biochemical Pathways

Androstane-3beta-17beta-diol D3, through its activation of ERβ, plays a role in the regulation of the Hypothalamo-Pituitary–Adrenal (HPA) axis . It has been shown to inhibit the Paraventricular Nucleus (PVN) response to stressors . This regulation involves key hormones such as Corticotropin-Releasing Hormone (CRH), Vasopressin (AVP), and Oxytocin (OT) .

Pharmacokinetics

It is known that it is a metabolite of the potent androgen, 5α-dihydrotestosterone .

Result of Action

The activation of ERβ by Androstane-3beta-17beta-diol D3 has several effects. It has been found to have antiproliferative effects against prostate cancer cells . Moreover, it positively regulates oxytocin neurons and signaling in the paraventricular nucleus of the hypothalamus . This regulation has been associated with antidepressant, anxiolytic, cognitive-enhancing, and stress-relieving effects .

Action Environment

The action of Androstane-3beta-17beta-diol D3 can be influenced by environmental factors. For instance, it has been shown that the compound’s effects on the HPA axis can be modulated by stressors

将来の方向性

The estrogenic effect of testosterone derivatives (ERβ-dependent) results in the inhibition of cell migration, although it is apparently different from that linked to estradiol on the same receptor and may be protective against prostate cancer invasion and metastasis . These results also shed some light on clinical observations suggesting that alterations in genes coding for 3β-hydroxysteroid dehydrogenases (the enzymes responsible for 3β-Adiol formation) are strongly correlated with hereditary prostate cancer .

特性

IUPAC Name |

(3S,5S,8R,9S,10S,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13-,14-,15-,16-,17-,18-,19-/m0/s1/i6D2,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMYJHIOYJEBSB-QZXLVPRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747035 | |

| Record name | (3beta,5alpha,17beta)-(16,16,17-~2~H_3_)Androstane-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Androstane-3beta-17beta-diol D3 | |

CAS RN |

79037-32-4 | |

| Record name | (3beta,5alpha,17beta)-(16,16,17-~2~H_3_)Androstane-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(3-Butyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1,3-trimethyl-1h-benz[e]indolium hexafluorophosphate](/img/structure/B1514338.png)

![4-[4-[4-(Diethylamino)phenyl]-1,3-butadienyl]-1-[2-hydroxy-3-[(2-hydroxyethyl)dimethylammonio]propyl]pyridinium diacetate](/img/structure/B1514340.png)

![Benzenecarboximidamide,4,4'-[(2-oxo-1,3-cycloheptanediylidene)dimethylidyne]bis-](/img/structure/B1514350.png)

![2-[1-(4,8b-Dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)cyclopentyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B1514355.png)

![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[4-(methylsulfonyl)-2-nitrophenyl]-1-piperazinyl]-](/img/structure/B1514359.png)

![Benzenesulfinic acid, 2-Methyl-, coMpd. with 7-oxa-2-azaspiro[3.5]nonane (1:1)](/img/structure/B1514373.png)

![ethyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1514374.png)